molecular formula C5H3F4NOS B12569102 4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- CAS No. 494745-13-0

4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)-

Cat. No.: B12569102
CAS No.: 494745-13-0
M. Wt: 201.14 g/mol
InChI Key: OEWVJYHHPDJTPH-UHFFFAOYSA-N
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Description

4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- is a heterocyclic compound featuring a thiazole ring substituted with a tetrafluoroethyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- typically involves the reaction of 2-bromo-1-(1,2,2,2-tetrafluoroethyl)ethanone with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The tetrafluoroethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thiazolol, 2-(1,2,2,2-tetrafluoroethyl)- is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

494745-13-0

Molecular Formula

C5H3F4NOS

Molecular Weight

201.14 g/mol

IUPAC Name

2-(1,2,2,2-tetrafluoroethyl)-1,3-thiazol-4-ol

InChI

InChI=1S/C5H3F4NOS/c6-3(5(7,8)9)4-10-2(11)1-12-4/h1,3,11H

InChI Key

OEWVJYHHPDJTPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(C(F)(F)F)F)O

Origin of Product

United States

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